Azaspiracid-1

Descripción general

Descripción

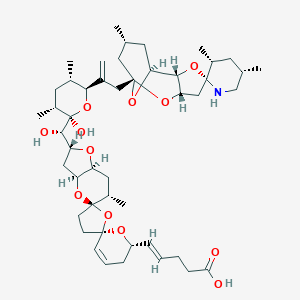

Azaspiracid-1 is a marine biotoxin produced by certain species of dinoflagellates, specifically from the genera Azadinium and Amphidoma . This compound was first identified in the 1990s following an outbreak of human illness in the Netherlands associated with the consumption of contaminated mussels . This compound is known for causing azaspiracid shellfish poisoning, a syndrome characterized by gastrointestinal symptoms such as diarrhea, vomiting, and stomach cramps .

Mecanismo De Acción

Target of Action

Azaspiracid-1 (AZA1) is a marine biotoxin that primarily targets the peripheral nervous system . It has been found to affect a rat PC12 cell line, which is commonly used as a model for the peripheral nervous system . AZA1 also inhibits hERG voltage-gated potassium channels , which play a crucial role in the electrical activity of many cell types, including neurons and muscle cells.

Mode of Action

AZA1 interacts with its targets by inhibiting endocytosis and causing a pronounced and temporary depletion of ATP . This may be related to the altered expression of proteins involved in several cellular functions . In addition, AZAs increase cytosolic calcium levels and cellular concentrations of cAMP .

Biochemical Pathways

The biochemical pathways affected by AZA1 are primarily related to energy metabolism and ion homeostasis. The toxin prevents endocytosis and causes a temporary depletion of ATP , which is a key molecule in energy transfer within cells. It also increases cytosolic calcium levels , which can affect various cellular processes, including signal transduction pathways, and cellular concentrations of cAMP , a critical second messenger in many biological processes.

Pharmacokinetics

The pharmacokinetics of AZA1 involve its absorption by cells in a dose-dependent manner . AZA1 is absorbed by Caco-2 cells, a reliable model of the human intestine, without affecting cell viability . It causes modifications on occludin distribution, indicating a possible disruption of monolayer integrity .

Result of Action

The molecular and cellular effects of AZA1’s action include ultrastructural damages at the nucleus and mitochondria with autophagosomes in the cytoplasm . Tight junctions and microvilli remain unaffected . In heart cells, AZA1 treatment has been associated with heightened levels of apoptotic markers, including caspase-3 and -8, cleavage of PARP, and upregulation of Fas ligands .

Action Environment

AZA1 is a marine biotoxin produced by the small dinoflagellate Azadinium spinosum . It can accumulate in shellfish and thereby cause illness in humans . The global distribution of AZAs appears to correspond to the apparent widespread occurrence of Azadinium . Environmental factors such as the presence of Azadinium and the feeding habits of shellfish can influence the accumulation of AZAs in shellfish, thereby influencing the compound’s action, efficacy, and stability .

Aplicaciones Científicas De Investigación

Azaspiracid-1 has several scientific research applications, particularly in the fields of toxicology, marine biology, and environmental science. It is used to study the effects of marine biotoxins on human health and marine ecosystems . In toxicology, this compound is used to investigate its neurotoxicological effects and its impact on cellular processes . Additionally, this compound is employed in the development of detection methods for marine biotoxins in seafood, contributing to food safety and public health .

Análisis Bioquímico

Biochemical Properties

Azaspiracid-1 interacts with various biomolecules, including enzymes and proteins. It inhibits hERG voltage-gated potassium channels . This interaction affects the normal functioning of these channels, which play a crucial role in repolarizing the cell membrane after action potentials .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It is absorbed by Caco-2 cells in a dose-dependent way without affecting cell viability . It causes modifications on occludin distribution, indicating a possible monolayer integrity disruption . It also causes ultrastructural damages at the nucleus and mitochondria with autophagosomes in the cytoplasm . Moreover, this compound prevents endocytosis and causes a pronounced and temporary depletion of ATP, which may be related to the altered expression of proteins involved in several cellular functions .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits hERG voltage-gated potassium channels, affecting the normal functioning of these channels . It also prevents endocytosis and causes a pronounced and temporary depletion of ATP . This may be related to the altered expression of proteins involved in several cellular functions .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Repeated treatments of mice with this compound displayed significant gastrointestinal effects, suggesting that the lowest observable adverse effect level for this compound is on the order of 1 μg/kg in mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Oral administration of Azaspiracids to mice induces dose and time-dependent gastrointestinal symptoms, in addition to widespread organ damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It causes a pronounced and temporary depletion of ATP, which may be related to the altered expression of proteins involved in several cellular functions .

Transport and Distribution

After the ingestion of molluscs with this compound, the toxin is transported through the human intestinal barrier to blood, causing damage on epithelial cells . It is absorbed by Caco-2 cells in a dose-dependent way .

Subcellular Localization

This compound causes modifications on occludin distribution, indicating a possible monolayer integrity disruption . It also causes ultrastructural damages at the nucleus and mitochondria with autophagosomes in the cytoplasm .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of azaspiracid-1 involves complex synthetic routes due to its intricate molecular structure. One method involves the isolation of this compound from contaminated mussels, followed by purification using preparative liquid chromatography and drying under vacuum to obtain the anhydrous form . The purity is then assessed using liquid chromatography–mass spectrometry and nuclear magnetic resonance spectroscopy .

Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its toxic nature and the complexity of its synthesis. certified calibration solutions for this compound are produced for analytical method development and accurate quantitation . These solutions are prepared by diluting a stock solution of this compound in high purity methanol and are used for calibration of instruments such as liquid chromatography with mass spectrometry detection .

Análisis De Reacciones Químicas

Types of Reactions: Azaspiracid-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, this compound can be oxidized at the F ring and can bind with glucuronic acid at C1 to generate glucuronides .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents for the oxidation reactions and glucuronic acid for the formation of glucuronides . The conditions for these reactions typically involve acidic environments and controlled temperatures to ensure the stability of the compound .

Major Products Formed: The major products formed from the reactions of this compound include various glucuronides and other oxidized derivatives . These products are often studied to understand the metabolism and toxicology of this compound in biological systems .

Comparación Con Compuestos Similares

These compounds share similar structural features and toxicological properties but differ in their potency and specific effects . For instance, azaspiracid-2 and azaspiracid-3 are less toxic than azaspiracid-1 but still pose significant health risks . Other similar compounds include diarrhetic shellfish poisoning toxins, which also cause gastrointestinal symptoms but have different molecular structures and mechanisms of action .

Propiedades

Número CAS |

214899-21-5 |

|---|---|

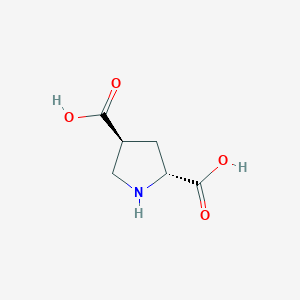

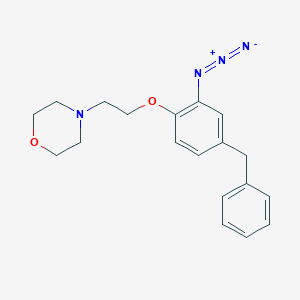

Fórmula molecular |

C47H71NO12 |

Peso molecular |

842.1 g/mol |

InChI |

InChI=1S/C47H71NO12/c1-26-18-36-41-38(24-45(58-41)30(5)17-27(2)25-48-45)56-44(22-26,55-36)23-29(4)40-28(3)19-32(7)47(52,59-40)42(51)37-21-35-34(53-37)20-31(6)46(57-35)16-15-43(60-46)14-10-12-33(54-43)11-8-9-13-39(49)50/h8,10-11,14,26-28,30-38,40-42,48,51-52H,4,9,12-13,15-25H2,1-3,5-7H3,(H,49,50)/t26?,27?,28?,30?,31?,32?,33?,34?,35?,36?,37?,38?,40?,41?,42?,43-,44+,45+,46+,47+/m0/s1 |

Clave InChI |

AHFHSIVCLPAESC-SLHHEBIUSA-N |

SMILES |

CC1CC2C3C(CC4(O3)C(CC(CN4)C)C)OC(C1)(O2)CC(=C)C5C(CC(C(O5)(C(C6CC7C(O6)CC(C8(O7)CCC9(O8)C=CCC(O9)C=CCCC(=O)O)C)O)O)C)C |

SMILES isomérico |

CC1CC2C3C(C[C@@]4(O3)C(CC(CN4)C)C)O[C@@](C1)(O2)CC(=C)C5C(CC([C@@](O5)(C(C6CC7C(O6)CC([C@@]8(O7)CC[C@@]9(O8)C=CCC(O9)C=CCCC(=O)O)C)O)O)C)C |

SMILES canónico |

CC1CC2C3C(CC4(O3)C(CC(CN4)C)C)OC(C1)(O2)CC(=C)C5C(CC(C(O5)(C(C6CC7C(O6)CC(C8(O7)CCC9(O8)C=CCC(O9)C=CCCC(=O)O)C)O)O)C)C |

Color/Form |

Colorless amorphorous solid |

| 214899-21-5 | |

Descripción física |

Colorless solid; [HSDB] |

Pictogramas |

Irritant |

Sinónimos |

Azaspiracid-1 and 37-epi Azaspiracid-1; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Azaspiracid-1?

A1: While the exact mechanism of action remains elusive, research suggests that AZA-1 disrupts cellular processes by inhibiting endocytosis. [] This disruption has been linked to the altered maturation of lysosomal enzymes, particularly the inhibition of procathepsin D conversion to its mature form. []

Q2: How does this compound affect the nervous system?

A2: AZA-1 exhibits neurotoxicity by inducing morphological changes in neurons, leading to cell death. [] One observed effect is the induction of differentiation-related changes, resulting in neurite-like processes and altered peripherin isoform stoichiometry. []

Q3: Does this compound activate apoptotic pathways?

A3: The role of apoptosis in AZA-1 induced cell death is complex and appears to vary between cell types. Some studies suggest a combination of necrotic and apoptotic mechanisms, with varying sensitivity to c-Jun N-terminal kinase (JNK) inhibitors. [] Further research is needed to fully elucidate the pathways involved.

Q4: Are there any specific kinases implicated in this compound's neurotoxic effects?

A4: Yes, research suggests that the c-Jun N-terminal kinase (JNK) plays a role in AZA-1 induced neurotoxicity. [] Inhibiting JNK has been shown to protect cultured neurons against AZA-1's cytotoxic effects. []

Q5: How does this compound impact cell adhesion in epithelial cells?

A5: AZA-1 has been shown to impair cell-cell adhesion in epithelial cells. [] It affects the cellular pool of E-cadherin, an adhesion molecule, by inducing the accumulation of an E-cadherin fragment lacking the intracellular domain. []

Q6: Does this compound affect the actin cytoskeleton?

A6: Yes, AZA-1 has been observed to cause significant alterations in the actin cytoskeleton. [, ] It induces the rearrangement of stress fibers and the loss of focal adhesion points, ultimately impacting cell shape and internal morphology. [, ]

Q7: What is the molecular formula and weight of this compound?

A7: While this specific information is not explicitly stated in the provided abstracts, it can be easily found in various chemical databases and research articles. The molecular formula of this compound is C50H73NO14, and its molecular weight is 916.1 g/mol.

Q8: What spectroscopic techniques are used to characterize this compound?

A8: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structural elucidation of AZA-1, including identification of its isomers and epimers. [, ] Mass Spectrometry (MS), particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (LC-MS/MS), is extensively employed for detection, quantification, and structural confirmation of AZA-1 in various matrices like shellfish and plankton. [, , , ]

Q9: How do structural modifications of this compound influence its activity?

A9: Studies utilizing AZA-1 fragments and stereoisomers have provided insights into its structure-activity relationship. The ABCD and ABCDE ring domains appear crucial for its effects on cytosolic calcium concentration, while the complete structure is necessary for neurotoxicity. [] The ABCD-epi-AZA-1 retains toxicity, highlighting the importance of specific stereochemistry for activity. []

Q10: Do epimers of this compound exhibit different potencies?

A10: Yes, research indicates that 37-epi-Azaspiracid-1, an epimer of AZA-1, demonstrates higher potency compared to AZA-1 in cytotoxicity assays using Jurkat T lymphocyte cells. [] This finding underscores the significance of stereochemistry in AZA-1's biological activity.

Q11: What are the primary organs affected by this compound toxicity?

A11: AZA-1 toxicity has been observed in various organs, including the intestines, lymphoid tissues, lungs, and nervous system. [] Studies in rats indicate that repeated exposure to AZA-1, even at low doses, can cause cardiovascular toxicity, impacting blood pressure, heart collagen deposition, and myocardial ultrastructure. []

Q12: Does this compound pose a risk to human health?

A12: Yes, AZA-1 and its analogs are considered emerging human health risks. They accumulate in shellfish, and consumption of contaminated seafood can lead to Azaspiracid Poisoning (AZP), characterized by severe gastrointestinal illness. [, ] The widespread occurrence of AZA toxins in shellfish necessitates continuous monitoring and regulation to ensure food safety. []

Q13: What analytical methods are commonly used to detect and quantify this compound in shellfish?

A13: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for AZA-1 detection and quantification in shellfish. [, , , ] This technique offers high sensitivity and specificity, enabling the detection of AZA-1 at levels compliant with regulatory limits.

Q14: Are there any challenges associated with analyzing this compound in complex matrices like shellfish?

A14: Yes, matrix effects can significantly impact the accuracy and reliability of AZA-1 quantification in shellfish. [] Variations in sample matrix composition necessitate careful method optimization and validation, often employing techniques like standard addition or matrix-matched calibration to mitigate these effects. []

Q15: What is the environmental source of this compound?

A15: AZA-1 is produced by marine dinoflagellates, primarily Azadinium spinosum. [, , , ] These dinoflagellates can form harmful algal blooms, leading to AZA accumulation in filter-feeding shellfish and posing a risk to human health through consumption. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

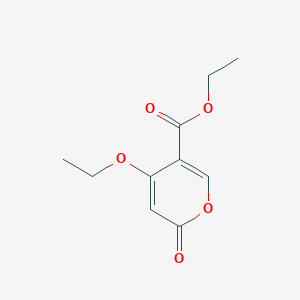

![3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B164245.png)